Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2S,4S)-4-(4-benzylphenoxy)-2-pyrrolidinecarboxylate, identified by the CAS number 1217778-43-2, is a chemical compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H21NO3
- Molecular Weight : 311.38 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a benzylphenoxy group, which is significant for its biological interactions.
This compound exhibits various biological activities that can be categorized into:
- Receptor Agonism : The compound has been studied for its interaction with adrenergic receptors, particularly the β3 adrenergic receptor. This interaction is crucial for metabolic regulation and has implications in obesity and diabetes treatment .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could help mitigate oxidative stress in cellular environments.
Pharmacological Effects
- Metabolic Regulation : The activation of β3 adrenergic receptors by this compound is associated with increased lipolysis and thermogenesis, making it a candidate for weight management therapies.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, although further studies are needed to elucidate these mechanisms fully.
Study 1: β3 Adrenergic Receptor Activation
A study published in patent literature demonstrated that compounds similar to this compound effectively activate β3 adrenergic receptors in vitro. This activation leads to increased cAMP levels in adipocytes, promoting fat breakdown .
Study 2: Antioxidant Activity
In vitro assays have shown that derivatives of this compound exhibit significant antioxidant activity. One study measured the ability of the compound to scavenge free radicals and protect against cellular damage caused by oxidative stress. The results indicated a dose-dependent response, suggesting potential therapeutic applications in diseases characterized by oxidative damage.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Research Findings |
---|---|---|
Receptor Agonism | β3 Adrenergic receptor activation | Increased lipolysis; potential obesity treatment |
Antioxidant Properties | Free radical scavenging | Dose-dependent protective effects against oxidative stress |
Neuroprotective Effects | Potential modulation of neuroinflammation | Further studies required to confirm efficacy |
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-benzylphenoxy)pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)18-12-17(13-20-18)23-16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSGQZASRJLQA-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186515 | |
Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354487-01-6 | |
Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354487-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Proline, 4-[4-(phenylmethyl)phenoxy]-, methyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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